molecular formula C10H7F3N2O B063983 N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide CAS No. 175277-96-0

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B063983
CAS No.: 175277-96-0
M. Wt: 228.17 g/mol
InChI Key: OBFBGHKUUCGSPC-UHFFFAOYSA-N
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Description

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide (CAS: 175277-96-0) is an aromatic acetamide derivative characterized by a cyano (-CN) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position on the phenyl ring. Its molecular formula is C₁₀H₇F₃N₂O, with a molecular weight of 244.17 g/mol. This compound is structurally related to β₂-adrenergic agonists like Mabuterol, where the acetamide moiety plays a critical role in receptor binding . The electron-withdrawing -CF₃ and -CN groups enhance metabolic stability and influence the compound’s electronic properties, making it valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6(16)15-9-3-2-7(5-14)4-8(9)10(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFBGHKUUCGSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371566
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-96-0
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-96-0
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Preparation Methods

Challenges:

  • Steric hindrance from the ortho-CF₃ group may reduce acetylation efficiency.

  • Competitive side reactions, such as hydrolysis of the cyano group under acidic or basic conditions.

Condensation with Cyanoacetic Acid Derivatives

Cyanoacetic Anhydride Route

A method adapted from the synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide involves cyanoacetic anhydride as the acylating agent:

Procedure :

  • Anhydride Formation : Cyanoacetic acid is dehydrated using toluene or phosphorus pentoxide (P₂O₅) to form cyanoacetic anhydride (yield: 82.9–89.8%).

  • Condensation : React cyanoacetic anhydride with 4-amino-2-(trifluoromethyl)benzonitrile in acetonitrile under acidic catalysis (e.g., H₂SO₄):

    NC-CH₂-CO-O-CO-CH₂-CN + H₂N-C₆H₃-CF₃-CN → NC-CH₂-CONH-C₆H₃-CF₃-CN + 2 CH₂(CN)COOH\text{NC-CH₂-CO-O-CO-CH₂-CN + H₂N-C₆H₃-CF₃-CN → NC-CH₂-CONH-C₆H₃-CF₃-CN + 2 CH₂(CN)COOH}

    Reported yields for analogous reactions: 73.1%.

Key Parameters:

  • Temperature : 81°C optimal for minimizing side products.

  • Solvent : Acetonitrile enhances solubility of aromatic amines.

Alternative Pathways: Enzymatic and Catalytic Methods

Palladium-Catalyzed Cyanation

Aryl halides (e.g., 2-CF₃-4-bromophenylacetamide) could undergo cyanation via Pd-catalyzed reactions with Zn(CN)₂, though this remains theoretical for the target compound.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)AdvantagesLimitations
Direct Acetylation4-Cyano-2-(trifluoromethyl)anilineN/ASimple one-step processPrecursor synthesis complexity
Cyanoacetic AnhydrideCyanoacetic acid, substituted aniline73.1High yield, scalableRequires anhydride preparation
Enzymatic ResolutionRacemic amine>90EnantioselectiveLimited substrate compatibility

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its unique trifluoromethyl group enhances biological activity and metabolic stability.

Key Applications

  • Anti-inflammatory Drugs : It is utilized in the development of new anti-inflammatory medications, contributing to improved efficacy and reduced side effects.
  • Analgesics : The compound is involved in synthesizing analgesic drugs that target pain pathways effectively.

Case Study
In a study published in Bioorganic & Medicinal Chemistry, researchers demonstrated the synthesis of derivatives from N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide that exhibited potent inhibition of specific enzymes related to inflammation pathways, showcasing its potential in therapeutic applications .

Agricultural Chemicals

Overview
this compound is also significant in the agrochemical sector, particularly in enhancing pesticide formulations.

Key Applications

  • Pesticides and Herbicides : The compound improves the stability and bioavailability of active ingredients in agrochemicals, leading to more effective pest control solutions.

Data Table: Agrochemical Efficacy

CompoundApplication TypeEfficacy Improvement
This compoundPesticide formulation+30% stability
This compoundHerbicide formulation+25% bioavailability

Material Science

Overview
The exploration of this compound in material science focuses on its potential to enhance properties of polymers.

Key Applications

  • Advanced Materials : Research indicates that incorporating this compound into polymer matrices can improve thermal and chemical resistance, making it suitable for high-performance applications.

Analytical Chemistry

Overview
In analytical chemistry, this compound acts as a reagent for various detection methods.

Key Applications

  • Detection and Quantification : It aids in the analysis of complex mixtures, providing reliable results for chemical assays.

Research Applications

Researchers utilize this compound to investigate chemical reactivity and mechanisms, offering insights into reaction pathways and product formation.

Mechanism of Action

The mechanism of action of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis . This inhibition disrupts the production of nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS: 348-90-3)
  • Structure : Features a -Cl substituent at the para position and -CF₃ at the meta position.
  • Molecular formula: C₉H₇ClF₃NO.
  • This compound has been studied for its role in synthesizing herbicides and pharmaceuticals .
N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide (CAS: 175278-19-0)
  • Structure : Contains a -CF₃O (trifluoromethoxy) group instead of -CF₃.
  • Molecular formula : C₁₀H₇F₃N₂O₂.
  • Key differences : The -OCF₃ group introduces steric bulk and altered lipophilicity compared to -CF₃, which may impact membrane permeability in drug design .
N-(4-cyano-2-iodophenyl)acetamide (Compound 36, )
  • Structure : Substitutes -CF₃ with iodine (-I) at the ortho position.
  • Molecular formula : C₉H₇IN₂O.
  • Key differences : The larger iodine atom increases molecular weight (302.07 g/mol) and polarizability, making it useful in cross-coupling reactions (e.g., Pd-catalyzed synthesis of alkynyl derivatives) .

Functional Group Modifications

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 311775-74-3)
  • Structure : Integrates a triazole-thioether side chain and a -CF₃ group.
  • Molecular formula : C₂₁H₁₉F₃N₄O₂S.
  • Key differences : The addition of a triazole ring expands π-π stacking capabilities, often enhancing binding affinity in enzyme inhibitors. This compound’s complexity suggests applications in kinase inhibition or antimicrobial agents .
N-[4-(Phenylsulfamoyl)phenyl]acetamide derivatives ()
  • Examples : N-(4-(N-(naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q).
  • Key differences : Sulfonamide groups (-SO₂NH-) introduce hydrogen-bonding sites, improving solubility and targeting sulfa drug receptors. These derivatives are often explored as antibacterials or carbonic anhydrase inhibitors .

Data Tables

Table 1: Physical and Structural Properties of Selected Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide C₁₀H₇F₃N₂O 244.17 -CN (para), -CF₃ (ortho) 175277-96-0
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide C₉H₇ClF₃NO 249.61 -Cl (para), -CF₃ (meta) 348-90-3
N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide C₁₀H₇F₃N₂O₂ 260.17 -CN (para), -OCF₃ (ortho) 175278-19-0
N-(4-cyano-2-iodophenyl)acetamide C₉H₇IN₂O 302.07 -CN (para), -I (ortho) Not specified

Research Findings and Trends

  • Electron-Withdrawing Groups : -CF₃ and -CN synergistically lower the electron density of the phenyl ring, improving resistance to oxidative metabolism. This is critical for prolonging drug half-life .
  • Synthetic Utility : Iodo and bromo derivatives (e.g., compound 36 in ) serve as versatile intermediates for cross-coupling reactions, enabling rapid diversification of acetamide scaffolds .

Biological Activity

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound contains a trifluoromethyl group, a cyano group, and an acetamide moiety. These functional groups contribute to its lipophilicity and reactivity, making it a candidate for various biological applications.

The mechanism of action of this compound involves several key interactions:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Enzyme Interaction : The cyano group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Covalent Bond Formation : The chloroacetamide part can undergo nucleophilic attack, leading to covalent modifications of target proteins.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of cyanoacetamides have demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives showed promising results in inhibiting cell proliferation. This suggests that the structural motifs present in this compound could be leveraged for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OContains trifluoromethyl groupDifferent functional groups leading to varied reactivity
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OSimilar acetamide structureVariation in position of cyano group affecting biological activity
2-Cyano-N-(4-fluorophenyl)acetamideC₉H₈FN₂OContains fluorine instead of trifluoromethoxyLess steric hindrance compared to trifluoromethoxy

This table illustrates how the presence and position of functional groups can significantly influence the biological activity of these compounds.

Case Studies and Research Findings

  • Anticancer Research : A study focusing on N-cyanoacetamides reported their efficacy against MCF7 cells, demonstrating a dose-dependent response in cell viability assays. The findings indicate that modifications to the acetamide structure can enhance anticancer properties.
  • Antimicrobial Studies : In another investigation, derivatives were synthesized and tested for antimicrobial activity using turbidimetric methods. Results showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Research into the mechanism revealed that the trifluoromethyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound as an inhibitor in biochemical pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Acylation of 4-cyano-2-(trifluoromethyl)aniline with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere is a common approach. Reaction temperature (0–5°C) and stoichiometric control (1.2 equivalents of acetyl chloride) minimize side products like over-acetylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) ensures >95% purity . Monitoring by TLC (Rf ~0.4) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) confirms intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : A singlet at δ 2.1 ppm (3H, CH₃ of acetamide) and aromatic protons between δ 7.5–8.2 ppm (substituted phenyl ring) are diagnostic.
  • ¹³C NMR : Carbonyl resonance at ~168 ppm (C=O) and CF₃ carbon at ~120 ppm (quartet, J = 285 Hz) are critical .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 229 confirms molecular weight .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in DMSO or methanol and incubating at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). pH stability (2–12) should be tested using buffer solutions, with LC-MS identifying hydrolysis products (e.g., free aniline derivatives) .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic effects of the trifluoromethyl and cyano groups on this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., DMSO) should be modeled using the Polarizable Continuum Model (PCM). Electrostatic potential surfaces highlight electron-deficient regions near the CF₃ and cyano groups, guiding derivatization strategies .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro enzyme assays and cellular models for this compound?

  • Methodological Answer : Contradictions may arise from differences in membrane permeability or intracellular metabolization. Use parallel assays:

  • In vitro : Direct enzyme inhibition (e.g., thymidylate synthase activity measured via spectrophotometric dUMP conversion).
  • Cellular : Radiolabeled thymidine incorporation assays to assess DNA synthesis inhibition. Compare IC₅₀ values and use LC-MS to detect intracellular metabolites (e.g., deacetylated derivatives) .

Q. What strategies are effective for studying structure-activity relationships (SAR) when modifying the acetamide or phenyl substituents?

  • Methodological Answer : Synthesize analogs with:

  • Acetamide replacements : Propionamide or trifluoroacetamide to probe steric/electronic effects.
  • Substituent variations : Replace CF₃ with Cl or Br to evaluate halogen interactions.
  • Biological evaluation : Test against target enzymes (e.g., kinase panels) and cancer cell lines (MTT assays). QSAR models using Hammett σ constants for substituents correlate electronic effects with activity .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

  • Methodological Answer : Formulate as a cyclodextrin complex (e.g., β-cyclodextrin in PBS) or use PEGylated nanoparticles. Assess solubility via shake-flask method (UV-Vis quantification at λ_max ~260 nm). Pharmacokinetic studies in rodents (IV/oral dosing) with plasma analysis via LC-MS/MS ensure bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

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